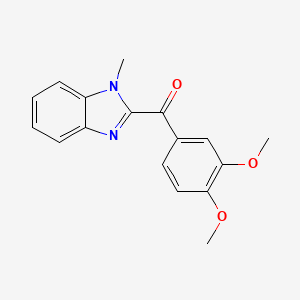

![molecular formula C16H13N3O4 B5574762 4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)

4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

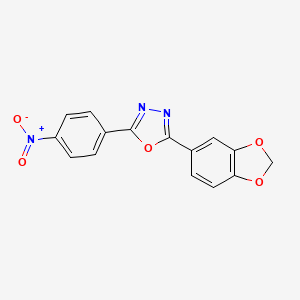

4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 311.09060590 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Hydration Analysis

The structural aspects of the hydration of benzoic acid, which is structurally related to 4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid, have been studied using 1D- and 3D-RISM integral equation methods. The findings reveal that benzoic acid is hydrated by approximately 28.4 H2O molecules, and the hydration shell of the –COOH group consists of 6.3 water molecules surrounding the carbonyl oxygen. This research provides insight into the molecular interactions of benzoic acid in aqueous environments, which could be relevant for understanding the behavior of similar compounds like this compound in biological and chemical systems (Fedotova & Kruchinin, 2013).

Supramolecular Compound Synthesis

Research on the synthesis of supermolecular compounds involving benzoic acid and aniline, which are components of the this compound molecule, has led to the creation of novel structures. These studies contribute to the field of crystal engineering and provide a foundation for the development of new materials with potential applications in catalysis, drug delivery, and more (Liu Xin-yu, 2008).

Antimicrobial Activity Exploration

Research on derivatives of aniline, which is part of the this compound structure, has shown significant antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents. The study highlights the importance of structural modifications in enhancing biological activities and opens up avenues for further research in medicinal chemistry (Rezvan Rezaee Nasab et al., 2017).

Catalysis and Organic Synthesis

The functionalization of benzoic acid derivatives has been extensively studied for their applications in organic synthesis. Research on meta-C–H functionalization of benzoic acid derivatives, including techniques that could be applied to compounds like this compound, demonstrates the potential of these compounds in developing new synthetic methodologies. This has significant implications for the pharmaceutical industry, material science, and the synthesis of complex organic molecules (Shangda Li et al., 2016).

Environmental Applications

Studies on the degradation of benzoic acid in water treatment processes provide insight into the environmental applications of similar compounds. Research on the purification of water using illuminated suspensions of titanium dioxide and benzoic acid highlights the potential of such chemical reactions in environmental remediation and the development of sustainable water treatment technologies (R. W. Matthews, 1990).

Properties

IUPAC Name |

4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-14(18-13-4-2-1-3-5-13)15(21)19-17-10-11-6-8-12(9-7-11)16(22)23/h1-10H,(H,18,20)(H,19,21)(H,22,23)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBIDRNKJPIFSA-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5574690.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)

![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)

![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)

![3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5574727.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)